DG051 - 929915-58-2

DG051

Catalog Number: EVT-267419
CAS Number: 929915-58-2
Molecular Formula: C21H25Cl2NO4
Molecular Weight: 426.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DG051 is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the protein made by one of the genes in the leukotriene pathway that has been shown to link to risk of heart attack. DG051 is designed to decrease risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation.
Synthesis Analysis

Methods and Technical Details

The synthesis of DG051 involves multi-step organic reactions designed to construct its complex molecular framework. While specific synthetic routes are not widely published, similar compounds in the literature suggest that techniques such as nucleophilic substitution, coupling reactions, and possibly cyclization steps may be employed. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. Advanced analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often utilized to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

DG051's molecular structure can be characterized by its specific arrangement of atoms and functional groups. The compound has a molecular weight of approximately 69,284.64 Da, which reflects its complexity as a small molecule . The detailed structural formula includes various functional groups that contribute to its biological activity. Computational studies using density functional theory (DFT) may provide insights into the electronic properties and stability of DG051 .

Chemical Reactions Analysis

Reactions and Technical Details

DG051 primarily engages in reactions related to its inhibitory function on leukotriene A4 hydrolase. The mechanism involves binding to the active site of the enzyme, thereby preventing it from catalyzing the conversion of leukotriene A4 into leukotriene B4. This inhibition can be quantitatively assessed using enzyme assays where the concentration of leukotriene B4 produced in the presence of DG051 is measured . The half-maximal inhibitory concentration (IC50) for DG051 has been reported to be approximately 47 nM, indicating its potency as an inhibitor .

Mechanism of Action

Process and Data

The mechanism of action for DG051 revolves around its role as a selective inhibitor of leukotriene A4 hydrolase. By blocking this enzyme, DG051 effectively reduces the synthesis of leukotriene B4, which is implicated in promoting inflammation and contributing to cardiovascular events such as heart attacks. This reduction in leukotriene B4 levels can lead to decreased inflammatory responses in various tissues, thereby potentially mitigating associated health risks .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DG051 exhibits several relevant physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 69,284.64 Da
  • Solubility: Specific solubility data are not widely available but are critical for understanding bioavailability.
  • Stability: Stability under physiological conditions would need to be assessed through accelerated stability studies.

These properties are essential for determining the pharmacokinetics and pharmacodynamics of DG051 in clinical applications.

Applications

Scientific Uses

DG051 is primarily investigated for its potential therapeutic applications in treating inflammatory diseases and reducing cardiovascular risks associated with high levels of leukotriene B4. Its role as an inhibitor makes it a candidate for further research in conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders where leukotrienes play a critical role . Ongoing clinical trials may provide additional insights into its efficacy and safety profile.

Introduction to DG051: Pharmacological Context and Significance

Chemical Identity and Structural Characterization of DG051

DG051 (chemical name: (2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-pyrrolidinebutanoic acid, monohydrochloride) is a chiral small molecule with a molecular weight of 426.33 g/mol and the empirical formula C₂₁H₂₅Cl₂NO₄ [3] [5]. The compound features a stereospecific (S)-configured pyrrolidine core that is critical for target engagement, linked to a butanoic acid moiety through a nitrogen atom. The molecular architecture incorporates two aromatic rings connected via ether linkages, including a para-chlorophenoxy group that enhances target affinity [5]. X-ray crystallographic studies of DG051 bound to LTA4H (PDB: 3FH7) reveal extensive interactions within the enzyme's hydrophobic tunnel (Site A), with its carboxylic acid group coordinating the catalytic zinc ion [4]. The hydrochloride salt form improves aqueous solubility (>30 mg/mL), facilitating oral bioavailability exceeding 80% across preclinical species [5] [6].

Table 1: Molecular Properties of DG051

PropertySpecification
IUPAC Name(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-pyrrolidinebutanoic acid, hydrochloride
Molecular FormulaC₂₁H₂₅Cl₂NO₄
Exact Mass425.116 g/mol
CAS Registry Number929915-58-2 (HCl salt)
StereochemistryChiral center at C2 of pyrrolidine ring (S-configuration)
Aqueous Solubility>30 mg/mL
Key Structural FeaturesDichlorinated aromatic system; Carboxylic acid; Pyrrolidine scaffold

Pharmacological Classification: Leukotriene Pathway Inhibitors

DG051 belongs to the therapeutic class of leukotriene biosynthesis inhibitors, specifically targeting the terminal enzyme in leukotriene B4 (LTB4) production. Unlike cysteinyl leukotriene receptor antagonists (e.g., montelukast) used in asthma, DG051 acts upstream by inhibiting LTA4H—a bifunctional zinc metalloenzyme possessing both epoxide hydrolase and aminopeptidase activities [2] [4]. The compound demonstrates exceptional potency against the hydrolase function, with an IC₅₀ of 47 nM in enzymatic assays and 37 nM in human whole blood assays [2] [3]. This inhibition selectively blocks the conversion of leukotriene A4 (LTA4) to LTB4, a potent chemoattractant implicated in neutrophil recruitment and plaque destabilization in atherosclerosis [4] [6].

Notably, DG051 inhibits both catalytic activities of LTA4H (epoxide hydrolase and aminopeptidase) without selectivity, as evidenced by its nearly equivalent inhibition of Pro-Gly-Pro (PGP) degradation (IC₅₀ = 72 nM) [4]. This dual inhibition profile distinguishes it from next-generation selective inhibitors and carries significant pharmacological implications: While effectively suppressing LTB4-mediated inflammation, it concurrently impairs the enzyme's anti-inflammatory role in degrading PGP—a neutrophil chemoattractant derived from extracellular matrix collagen [4]. The resulting PGP accumulation may potentially counterbalance therapeutic benefits in chronic inflammatory conditions.

Table 2: Pharmacological Profile of DG051 Compared to Other LTA4H Inhibitors

CompoundLTA4H Hydrolase IC₅₀ (nM)LTA4H Aminopeptidase IC₅₀ (nM)Clinical StatusSelectivity Profile
DG0514772Phase II (terminated)Non-selective dual inhibitor
SC57461A35Withdrawn from trialsNon-selective dual inhibitor
JNJ-409298372.83.1Phase II (discontinued)Non-selective dual inhibitor
ARM1220>50,000PreclinicalHydrolase-selective inhibitor

Historical Development of LTA4H-Targeted Therapeutics

The development of DG051 represents a significant chapter in the evolution of leukotriene-modulating therapeutics. deCODE genetics initiated its discovery program following genome-wide association studies that identified variants in the LTA4H gene associated with myocardial infarction risk [6]. Using fragment-based drug design, deCODE chemists optimized lead compounds to achieve both high potency (Kd = 26 nM) and favorable pharmacokinetics [5] [6]. The compound advanced to Phase I clinical trials in 2006, where it demonstrated dose-dependent reduction of LTB4 production in healthy volunteers and sustained suppression with once-daily dosing [6].

In 2007, deCODE launched a randomized, double-blind Phase IIa trial (NCT00552127) evaluating DG051 in patients with established coronary artery disease or prior myocardial infarction [6]. The trial design focused on biomarker endpoints, including LTB4 suppression and pharmacokinetic profiling, to inform dose selection for Phase IIb. This clinical progression marked DG051 as the most advanced LTA4H inhibitor for cardiovascular indications, distinguishing it from earlier candidates like SC57461A (developed by Searle/Pharmacia for inflammatory bowel disease) and benzothiazole derivatives (e.g., JNJ-40929837 by Johnson & Johnson for asthma) [4] [7]. However, despite promising Phase I results, further development was discontinued following recognition that non-selective LTA4H inhibition inadvertently preserves PGP—a pro-inflammatory peptide implicated in neutrophil persistence [4]. This mechanistic insight redirected the field toward selective LTA4H modulators that spare aminopeptidase activity.

Table 3: Development Timeline of DG051

YearDevelopment MilestoneKey Findings
2005Lead optimization completedAchieved Kd = 26 nM; >80% oral bioavailability in preclinical models
2006Phase I trials initiatedDose-dependent LTB4 reduction (47-92%) in healthy volunteers
2007Phase IIa trial launched (NCT00552127)First evaluation in coronary artery disease patients
200828-day Phase I extension completedDemonstrated sustained LTB4 suppression with QD dosing
Post-2010Development haltedRecognition of non-selectivity and PGP accumulation concerns

The legacy of DG051 persists through its contribution to understanding LTA4H's structural biology and bifunctional mechanisms. Its clinical trajectory underscores the importance of target selectivity in inflammation pharmacology and continues to inform second-generation inhibitors like those in the ARM series, which aim to dissociate hydrolase inhibition from aminopeptidase preservation [4] [7]. While no longer in active development, DG051 remains a reference compound for LTA4H inhibitor research and a case study in translating genetic discoveries into targeted therapeutics.

Properties

CAS Number

929915-58-2

Product Name

DG051

IUPAC Name

4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride

Molecular Formula

C21H25Cl2NO4

Molecular Weight

426.3 g/mol

InChI

InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H/t17-;/m0./s1

InChI Key

UCPVOTSNNAVKNE-LMOVPXPDSA-N

SMILES

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

DG-051 HCl; DG 051; DG051; DG-051 hydrochloride

Canonical SMILES

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl

Isomeric SMILES

C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.